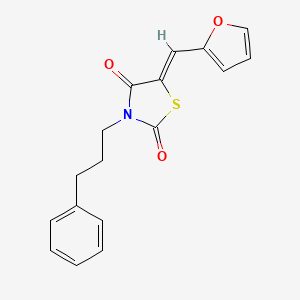
5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
描述
5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione, also known as FPTD, is a thiazolidinedione compound that has been extensively studied for its potential therapeutic applications. FPTD has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用机制
The mechanism of action of 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that the compound may exert its pharmacological effects by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway. PPAR-γ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPAR-γ has been shown to improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
实验室实验的优点和局限性
One advantage of using 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione in lab experiments is that the compound has been extensively studied and its pharmacological effects are well-characterized. Additionally, 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione in lab experiments is that its mechanism of action is not fully understood. Additionally, the compound may exhibit off-target effects that could complicate data interpretation.
未来方向
There are several future directions for research on 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione. One area of focus could be the development of more potent and selective PPAR-γ agonists based on the structure of 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione. Additionally, the anti-inflammatory and anti-tumor effects of 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione could be further studied in animal models and clinical trials. Finally, the potential use of 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione as a therapeutic agent for diabetes could be explored in more detail.
科学研究应用
5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione has also been found to exhibit anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(2-furylmethylene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione has been found to exhibit anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
属性
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-16-15(12-14-9-5-11-21-14)22-17(20)18(16)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMBNKJCFSTIAQ-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC=CO3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC=CO3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(furan-2-ylmethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-3-[(2,4-difluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4773868.png)
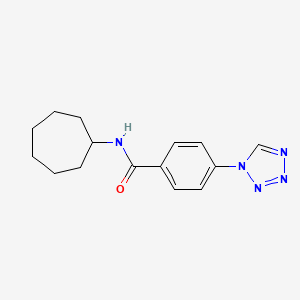
![1-{3-[4-(difluoromethoxy)phenyl]acryloyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4773883.png)
![2-[2-(4-chloro-1H-pyrazol-1-yl)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole](/img/structure/B4773890.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4773895.png)
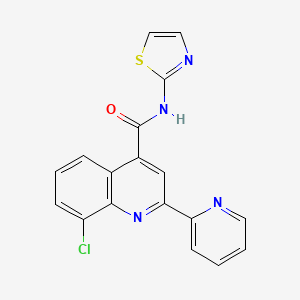
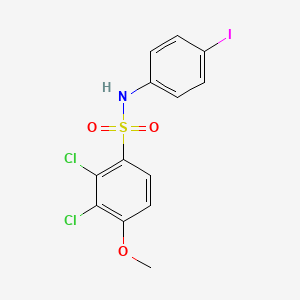
![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4773913.png)
![{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid](/img/structure/B4773923.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4773926.png)
![5-{[4-(4-butylphenyl)-3-cyano-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4773955.png)
![2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B4773964.png)
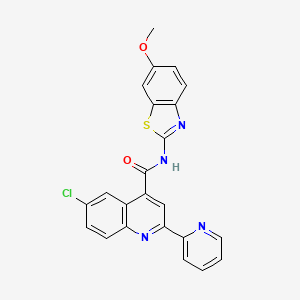
![N-[5-methyl-1-(3-propoxybenzoyl)-2(1H)-pyridinylidene]-3-propoxybenzamide](/img/structure/B4773978.png)